molecular formula C12H8O3S B13557893 I+/--Oxo-5-phenyl-2-thiopheneacetic acid CAS No. 22078-61-1

I+/--Oxo-5-phenyl-2-thiopheneacetic acid

Cat. No.: B13557893
CAS No.: 22078-61-1
M. Wt: 232.26 g/mol
InChI Key: BBOMFBHNAQUHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

I+/–Oxo-5-phenyl-2-thiopheneacetic acid is a heterocyclic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I+/–Oxo-5-phenyl-2-thiopheneacetic acid typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

I+/–Oxo-5-phenyl-2-thiopheneacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of I+/–Oxo-5-phenyl-2-thiopheneacetic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring contributes to its electron-rich nature, making it highly reactive with electrophiles. This reactivity allows the compound to participate in various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

I+/–Oxo-5-phenyl-2-thiopheneacetic acid is unique due to its specific combination of a thiophene ring with a phenyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

22078-61-1

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

IUPAC Name

2-oxo-2-(5-phenylthiophen-2-yl)acetic acid

InChI

InChI=1S/C12H8O3S/c13-11(12(14)15)10-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

BBOMFBHNAQUHRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.